molecular formula C18H19NO3S B510466 Ethyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 52580-57-1

Ethyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B510466
CAS RN: 52580-57-1
M. Wt: 329.4g/mol
InChI Key: NXQQGHWARSPUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (EBT-C) is a small organic molecule with a wide range of applications. It is a versatile compound that has been used in a variety of scientific and industrial fields. Its unique structure and properties make it a valuable tool for research and development.

Scientific Research Applications

Crystallography and Molecular Structure

The molecule of this compound adopts an approximately planar conformation. The thiophene and phenyl rings form a dihedral angle of 8.13° while the ethyl ester group is inclined at 1.25° and 8.61°, respectively, to the thiophene and phenyl rings . This information is crucial in understanding the compound’s physical and chemical properties, and how it interacts with other molecules.

Apoptosis-Inducing Agents for Breast Cancer

This compound has been used in the synthesis of new apoptosis-inducing agents for breast cancer . These agents have shown promising results in in vitro and in vivo activity evaluations, indicating their potential as effective anticancer therapeutics.

Preparation of Thienopyrimidine Derivatives

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been used in the preparation of thienopyrimidine derivatives . These derivatives have shown potential in various biological applications.

Active Pharmaceutical Intermediate

This compound is an active pharmaceutical intermediate . It has been used in the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a potentially tridentate Schiff base. This base has formed a series of copper (II) complexes, expanding its potential applications in medicinal chemistry.

Synthesis of N-Benzoylamino-Tetrahydropyridine Analogues

This compound has been used in the synthesis of N-benzoylamino-tetrahydropyridine analogues . These analogues have been designed as selective COX-2 inhibitors and anti-breast cancer agents, showing the compound’s versatility in drug design and development.

Preparation of Azo Dyes

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been used in the preparation of azo dyes . Azo dyes have applications in textiles, food, and pharmaceutical industries, highlighting the compound’s role in various industrial applications.

properties

IUPAC Name

ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-2-22-18(21)15-13-10-6-7-11-14(13)23-17(15)19-16(20)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQQGHWARSPUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Q & A

Q1: What is the spatial arrangement of the different rings in the Ethyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate molecule?

A1: The molecule adopts a relatively flat structure. The thiophene and phenyl rings are nearly coplanar, with a dihedral angle of 8.13° between them []. The ethyl ester group is also slightly inclined to both rings, forming angles of 1.25° and 8.61° with the thiophene and phenyl rings, respectively [].

Q2: Are there any intramolecular interactions present in the Ethyl 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate molecule?

A2: Yes, the abstract mentions two types of intramolecular interactions:

  • Hydrogen bonding: An N—H⋯O hydrogen bond exists, forming an S(6) ring motif within the molecule [].
  • Hypervalent interaction: A S⋯O hypervalent interaction is also present, with a distance of 2.7369 Å between the sulfur and oxygen atoms involved [].

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